

# An In-depth Technical Guide to **tert-Butyl Methyl Iminodicarboxylate**: Synthesis and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | <i>tert-Butyl Methyl Iminodicarboxylate</i> |
| Cat. No.:      | B1281142                                    |

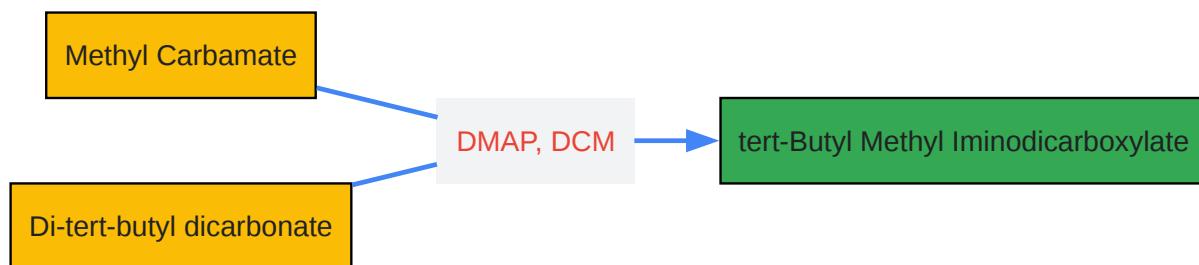
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl Methyl Iminodicarboxylate**, a key building block in modern organic synthesis and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications, with a focus on its role in the development of novel therapeutics.

## Chemical and Physical Properties

**Tert-Butyl Methyl Iminodicarboxylate**, also known as Iminodicarboxylic Acid *tert*-Butyl Methyl Ester, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.


| Property          | Value                                                                | Reference           |
|-------------------|----------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>7</sub> H <sub>13</sub> NO <sub>4</sub>                       | <a href="#">[1]</a> |
| Molecular Weight  | 175.18 g/mol                                                         | <a href="#">[1]</a> |
| CAS Number        | 66389-76-2                                                           |                     |
| Appearance        | White to almost white powder<br>to crystal                           | <a href="#">[1]</a> |
| Melting Point     | 75 - 82 °C                                                           |                     |
| Purity            | >98.0% (GC)                                                          | <a href="#">[1]</a> |
| Solubility        | Soluble in organic solvents.                                         |                     |
| Storage           | Room temperature,<br>recommended in a cool and<br>dark place (<15°C) |                     |

## Synthesis of **tert-Butyl Methyl Iminodicarboxylate**

While a specific, high-yield, peer-reviewed synthesis protocol for **tert-Butyl Methyl Iminodicarboxylate** is not readily available in the searched literature, a plausible and commonly employed method for the N-acylation of carbamates can be proposed. This suggested protocol is based on the reaction of methyl carbamate with di-tert-butyl dicarbonate, a widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group.

## Proposed Synthetic Pathway

The synthesis involves the reaction of methyl carbamate with di-tert-butyl dicarbonate in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM).

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **tert-Butyl Methyl Iminodicarboxylate**.

## Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize **tert-Butyl Methyl Iminodicarboxylate** from methyl carbamate and di-tert-butyl dicarbonate.

Materials:

- Methyl carbamate
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel

- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl carbamate (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (catalytic amount, e.g., 0.1 equivalents). Then, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (methyl carbamate) is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction and Washing: Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **tert-Butyl Methyl Iminodicarboxylate**.

Note: This is a proposed protocol and may require optimization of reaction conditions, such as reaction time, temperature, and stoichiometry of reagents, to achieve a high yield and purity.

## Spectroscopic Properties (Predicted)

While experimental spectra for **tert-Butyl Methyl Iminodicarboxylate** were not found in the searched literature, the expected spectral data can be predicted based on its structure and data from similar compounds.

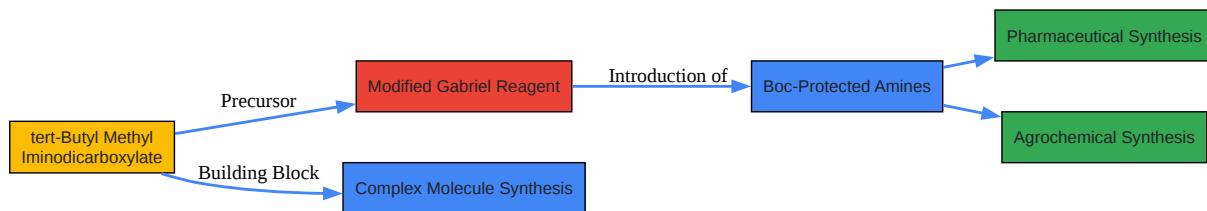
## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two main signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                                              |
|----------------------|--------------|-------------|---------------------------------------------------------|
| ~1.5                 | Singlet      | 9H          | tert-Butyl protons (-C(CH <sub>3</sub> ) <sub>3</sub> ) |
| ~3.7                 | Singlet      | 3H          | Methyl protons (-OCH <sub>3</sub> )                     |
| Broad singlet        | 1H           | NH proton   |                                                         |

## IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule:


| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Assignment               |
|--------------------------------|------------------|--------------------------|
| ~3300                          | Medium, broad    | N-H stretch              |
| ~2980                          | Medium to strong | C-H stretch (tert-butyl) |
| ~1750                          | Strong           | C=O stretch (ester)      |
| ~1720                          | Strong           | C=O stretch (carbamate)  |
| ~1250, 1150                    | Strong           | C-O stretch              |

## Applications in Research and Drug Development

**Tert-Butyl Methyl Iminodicarboxylate** serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its bifunctional nature, possessing both a tert-butoxycarbonyl (Boc) and a methyl carbamate group, allows for differential protection and subsequent selective manipulation of the nitrogen atom.

This compound is a precursor to a modified Gabriel reagent, which is utilized for the introduction of a Boc-protected amino group into various molecules. The Boc protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The presence of both a Boc and a methyl ester on the same nitrogen atom provides a versatile handle for further chemical transformations, making it a useful building block for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecular architectures that are often found in biologically active molecules.



[Click to download full resolution via product page](#)

Caption: Applications of **tert-Butyl Methyl Iminodicarboxylate**.

## Conclusion

**Tert-Butyl Methyl Iminodicarboxylate** is a valuable and versatile reagent in organic synthesis. This guide has provided a summary of its known properties and a proposed synthetic route, which can serve as a starting point for its preparation in a laboratory setting. Its utility as a precursor to a modified Gabriel reagent and as a building block for complex nitrogen-containing molecules underscores its importance for researchers and professionals in the fields of chemistry and drug development. Further research into its synthesis and reactivity will undoubtedly continue to expand its applications in the creation of novel and functional molecules.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl Methyl Iminodicarboxylate: Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281142#tert-butyl-methyl-iminodicarboxylate-synthesis-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)